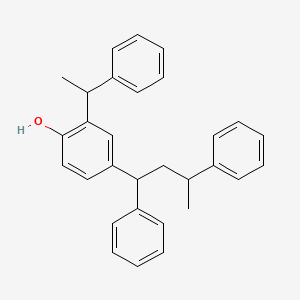
4-(1,3-Diphenylbutyl)-2-(1-phenylethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Diphenylbutyl)-2-(1-phenylethyl)phenol is an organic compound characterized by its complex structure, which includes multiple phenyl groups attached to a central phenol core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Diphenylbutyl)-2-(1-phenylethyl)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenylbutyl Intermediate: This step involves the reaction of benzyl chloride with phenylacetic acid in the presence of a base such as sodium hydroxide to form 1,3-diphenylbutane.
Alkylation of Phenol: The phenylbutyl intermediate is then reacted with phenol in the presence of a strong acid catalyst like sulfuric acid to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3-Diphenylbutyl)-2-(1-phenylethyl)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced phenolic compounds.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl groups can be substituted with other functional groups using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of iron(III) bromide or nitric acid with sulfuric acid.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Brominated or nitrated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
4-(1,3-Diphenylbutyl)-2-(1-phenylethyl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(1,3-Diphenylbutyl)-2-(1-phenylethyl)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: This compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1,3-Diphenylbutyl)phenol: Lacks the additional phenylethyl group.
2-(1-Phenylethyl)phenol: Lacks the diphenylbutyl group.
Uniqueness
4-(1,3-Diphenylbutyl)-2-(1-phenylethyl)phenol is unique due to the presence of both the diphenylbutyl and phenylethyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
106315-46-2 |
|---|---|
Molekularformel |
C30H30O |
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
4-(1,3-diphenylbutyl)-2-(1-phenylethyl)phenol |
InChI |
InChI=1S/C30H30O/c1-22(24-12-6-3-7-13-24)20-29(26-16-10-5-11-17-26)27-18-19-30(31)28(21-27)23(2)25-14-8-4-9-15-25/h3-19,21-23,29,31H,20H2,1-2H3 |
InChI-Schlüssel |
MXEOLZHOQMFSEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(C)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



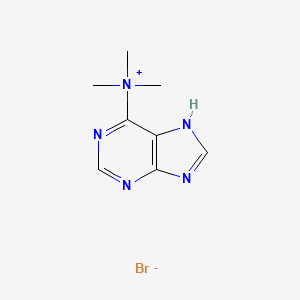
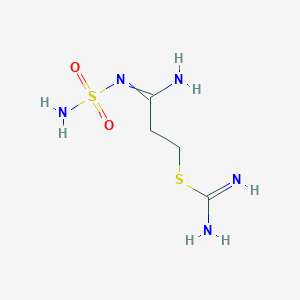
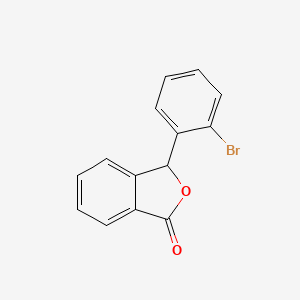
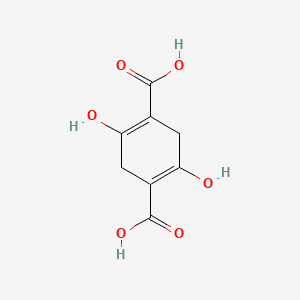

![2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B14318529.png)
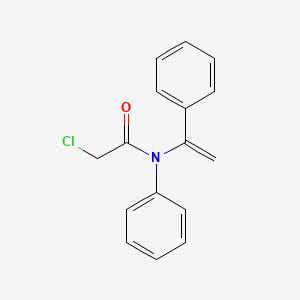
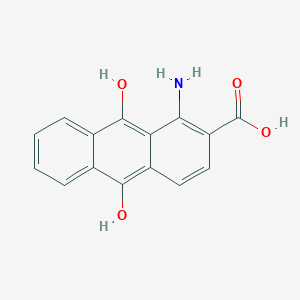
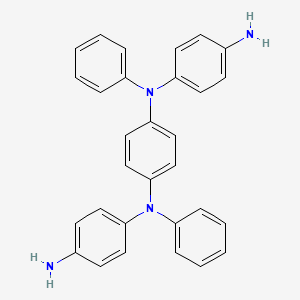
![Silane, trimethyl[(2-methylcyclohexyl)oxy]-](/img/structure/B14318556.png)
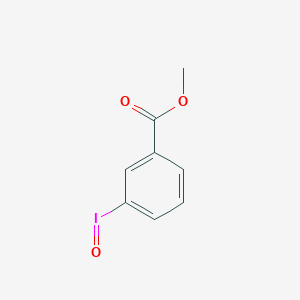
![5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate](/img/structure/B14318573.png)
![Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14318581.png)
